![molecular formula C9H18N2 B136534 3-(Pyrrolidin-1-yl)piperidine CAS No. 144243-28-7](/img/structure/B136534.png)
3-(Pyrrolidin-1-yl)piperidine
Overview
Description
3-(Pyrrolidin-1-yl)piperidine is a conformationally rigid diamine that has significant importance in medicinal chemistry . The pyrrolidine ring, a five-membered nitrogen heterocycle, is widely used by medicinal chemists to obtain compounds for the treatment of human diseases .
Synthesis Analysis
The synthesis of 3-(Pyrrolidin-1-yl)piperidine can be achieved through the exhaustive catalytic hydrogenation of pyrrolylpyridine . This method is simpler and more cost-effective than the previously known six-stage modification of 3-hydroxypiperidine .Molecular Structure Analysis
The molecular structure of 3-(Pyrrolidin-1-yl)piperidine is characterized by a pyrrolidine ring and its derivatives . The structure allows efficient exploration of the pharmacophore space due to sp3-hybridization, contributes to the stereochemistry of the molecule, and increases three-dimensional coverage due to the non-planarity of the ring .Chemical Reactions Analysis
The chemical reactions involving 3-(Pyrrolidin-1-yl)piperidine are primarily centered around its synthesis. The exhaustive catalytic hydrogenation of pyrrolylpyridine is a key reaction in the synthesis of this compound .Scientific Research Applications
Anticancer Research
Piperidine derivatives have been utilized as anticancer agents. They can induce apoptosis in proliferative cells by affecting mitochondrial membrane potential, which is crucial for cell survival .
Antiviral and Antimicrobial Studies
These compounds are also explored for their antiviral and antimicrobial properties, potentially offering new pathways for treating various infections .
Neurological Disorders
Piperidine structures are investigated for their potential in treating neurological disorders such as Alzheimer’s disease, due to their ability to interact with brain chemistry .
Analgesic and Anti-inflammatory Applications
Their analgesic and anti-inflammatory properties make them candidates for pain management and inflammation control .
Autoimmune Diseases
Pyrrolidine derivatives have been studied as inverse agonists of the retinoic acid-related orphan receptor γ (RORγt), which is involved in autoimmune diseases .
Drug Discovery and Development
The structural features of 3-(Pyrrolidin-1-yl)piperidine contribute to the stereochemistry of molecules and increase three-dimensional coverage, which is beneficial in the design of new drugs .
Safety and Hazards
Mechanism of Action
Target of Action
3-(Pyrrolidin-1-yl)piperidine is a conformationally rigid diamine It’s known that pyrrolidine derivatives have been used widely by medicinal chemists to obtain compounds for the treatment of various human diseases .
Mode of Action
The pyrrolidine ring and its derivatives have been reported to have target selectivity . The spatial orientation of substituents can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .
Biochemical Pathways
It’s known that pyrrolidine derivatives have been used to explore the pharmacophore space due to sp3-hybridization .
Pharmacokinetics
The synthesis of this compound has been described, which could potentially impact its bioavailability .
Result of Action
It’s known that the pyrrolidine ring and its derivatives have been used to obtain compounds with various biological profiles .
Action Environment
The synthesis of this compound has been described, which could potentially be influenced by environmental factors .
properties
IUPAC Name |
3-pyrrolidin-1-ylpiperidine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18N2/c1-2-7-11(6-1)9-4-3-5-10-8-9/h9-10H,1-8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DSRVXZMXCPNZDO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2CCCNC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
154.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Pyrrolidin-1-yl)piperidine |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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